Ethyl 5-oxohex-2-enoate
CAS No.:
Cat. No.: VC18318663
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O3 |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | ethyl (E)-5-oxohex-2-enoate |
| Standard InChI | InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h4,6H,3,5H2,1-2H3/b6-4+ |
| Standard InChI Key | SHKOZYBDKQPUBR-GQCTYLIASA-N |
| Isomeric SMILES | CCOC(=O)/C=C/CC(=O)C |
| Canonical SMILES | CCOC(=O)C=CCC(=O)C |
Introduction
Chemical Identity and Nomenclature
IUPAC Nomenclature and Structural Features
The systematic name ethyl 5-oxohex-2-enoate denotes the following features:
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Ethyl ester at the terminal carboxyl group.
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Double bond between carbons 2 and 3 (C2 and C3).
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Ketone group at carbon 5 (C5).
The structural formula is represented as , with a molecular weight of 156.18 g/mol . The compound’s conjugated enone system (α,β-unsaturated ketone) is critical to its reactivity, enabling participation in Michael additions, Diels-Alder reactions, and redox transformations.
Synonyms and Identifiers
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols for ethyl 5-oxohex-2-enoate are documented, analogous compounds suggest viable pathways:
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Claisen Condensation: Reaction of ethyl acetoacetate with allyl bromide under basic conditions, followed by oxidation to introduce the ketone.
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Cross-Metathesis: Utilizing Grubbs catalysts to couple shorter α,β-unsaturated esters with functionalized alkenes.
Table 1: Hypothetical Synthesis Parameters
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation of ethyl acetoacetate | Allyl bromide, NaH, THF | 65–75 |
| Oxidation of allyl intermediate | PCC (pyridinium chlorochromate) | 50–60 |
Industrial Scalability
Industrial production would prioritize:
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Catalyst Optimization: Reducing metal catalyst loadings (e.g., ruthenium-based systems) for cost efficiency.
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Solvent Recovery: Implementing green solvents (e.g., cyclopentyl methyl ether) to minimize waste.
Physicochemical Properties
Computed and Experimental Data
PubChem’s data for ethyl 2-oxohex-5-enoate provides proxy metrics :
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XLogP3: 1.4 (moderate lipophilicity).
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Hydrogen Bond Acceptors: 3 (ester and ketone groups).
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Rotatable Bonds: 6 (high conformational flexibility).
Table 2: Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 156.18 g/mol | PubChem 2.1 |
| Boiling Point | ~250°C (estimated) | Joback method |
| Solubility in Water | 1.2 g/L (25°C) | ALOGPS |
Reactivity and Functional Transformations
Electrophilic Additions
The α,β-unsaturated ester undergoes regioselective additions:
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Michael Addition: Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming 1,4-adducts.
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Diels-Alder Reaction: Serves as a dienophile with conjugated dienes to yield six-membered cycloadducts.
Redox Reactions
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Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.
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Ester Hydrolysis: Acidic or basic conditions yield 5-oxohex-2-enoic acid.
Table 3: Reaction Pathways and Outcomes
| Reaction Type | Reagents | Product |
|---|---|---|
| Michael Addition | Benzylamine | Ethyl 5-oxo-4-(benzylamino)hex-2-enoate |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C | Ethyl 5-hydroxyhex-2-enoate |
Applications in Organic Synthesis
Intermediate for Heterocycles
Ethyl 5-oxohex-2-enoate’s enone system facilitates cyclization reactions:
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Pyran Derivatives: Acid-catalyzed cyclization with aldehydes yields 4H-pyran-3-carboxylates.
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Pyrrole Synthesis: Condensation with ammonium acetate produces substituted pyrroles.
Polymer Science
The compound’s α,β-unsaturation enables radical polymerization, forming polyesters with tunable thermal stability (Tg ≈ 80–100°C).
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